Cyclopenta[c]pyrrole-1,5-dione, 2,3,3a,4-tetrahydro-6-phenyl-
CAS No.: 142671-85-0
Cat. No.: VC17272848
Molecular Formula: C13H11NO2
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142671-85-0 |
|---|---|
| Molecular Formula | C13H11NO2 |
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | 4-phenyl-1,2,6,6a-tetrahydrocyclopenta[c]pyrrole-3,5-dione |
| Standard InChI | InChI=1S/C13H11NO2/c15-10-6-9-7-14-13(16)12(9)11(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,16) |
| Standard InChI Key | IBOOGKSZGRPFGW-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CNC(=O)C2=C(C1=O)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a cyclopentane ring fused to a pyrrolidine-dione system, with a phenyl substituent at the 6-position. This arrangement creates a rigid, planar core that facilitates π-π stacking interactions and hydrogen bonding, critical for both synthetic derivatization and biological target engagement . The SMILES notation accurately represents its connectivity, emphasizing the ketone groups at positions 1 and 5 and the tetrahydro environment of the pyrrolidine ring .
Synthesis and Manufacturing
Au(I)-Catalyzed Tandem Reaction
A prominent synthesis route involves an Au(I)-catalyzed tandem reaction starting from 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or ammonium acetate. This method proceeds via a gold-mediated cyclization mechanism, forming the bicyclic core in a single step. Optimization of reaction conditions—such as catalyst loading (typically 5–10 mol%), solvent (tetrahydrofuran or dichloromethane), and temperature (60–80°C)—yields the product in moderate to good yields (40–65%).
Chemical Reactivity and Functionalization
Oxidation and Reduction
The ketone groups at positions 1 and 5 are susceptible to reduction using agents like lithium aluminum hydride (LiAlH), yielding secondary alcohols. Conversely, oxidation with potassium permanganate () under acidic conditions can further functionalize the cyclopentane ring, though over-oxidation to carboxylic acids remains a challenge.
Substitution Reactions
Halogenation at the phenyl ring (e.g., bromination using ) or the pyrrolidine nitrogen (e.g., alkylation with methyl iodide) introduces sites for further cross-coupling or nucleophilic substitution. These modifications are critical for tuning the compound’s electronic properties and bioavailability.
Biological Activities and Mechanisms
Anticancer Properties
Cyclopenta[c]pyrrole-1,5-dione derivatives exhibit potent activity against cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas. Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation, characterized by cytochrome c release and caspase-3/7 activation. Additionally, cell cycle arrest at the G2/M phase has been observed, implicating interference with tubulin polymerization or checkpoint kinase signaling.
Antimicrobial Effects
The compound demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Its mode of action involves membrane disruption, as evidenced by increased permeability to propidium iodide and leakage of intracellular ATP. Synergistic effects with β-lactam antibiotics have been reported, suggesting potential as an adjuvant therapy.
Applications in Drug Discovery
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